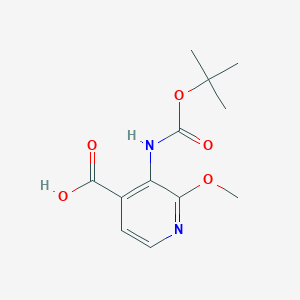
3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid
Cat. No. B1428583
Key on ui cas rn:
870997-82-3
M. Wt: 268.27 g/mol
InChI Key: IYOAARLPVFRFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07960394B2
Procedure details


T-butyl (2-methoxypyridin-3-yl)carbamate (8.0 g, 35.7 mmol) and tetramethylethylenediamine (8.3 g, 71.4 mmol) were dissolved in diethyl ether (100 mL). The reaction solution was stirred at −78° C., to which n-butyllithium (2.44 M in hexane, 36.6 mL) was dropwise added at that temperature. The reaction solution was stirred at −78° C. for 1 hour, then gradually heated up to 0° C., and CO2 (solid) was added to it at 0° C. This was stirred at that temperature, and then aqueous saturated ammonium chloride solution was added thereto. The aqueous layer was separated, controlled to have a pH of 1 with 1 N hydrochloric acid added thereto, and extracted with chloroform. All the organic layers were combined, and dried with magnesium sulfate. The solvent was evaporated off under reduced pressure to obtain the intended compound (6.74 g, 70.4%) as a pale yellow oily substance.






Name
Yield
70.4%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][CH:6]=[CH:5][N:4]=1.CN(C)CCN(C)C.C([Li])CCC.[C:30](=[O:32])=[O:31].[Cl-].[NH4+]>C(OCC)C>[C:12]([O:11][C:10]([NH:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][C:7]=1[C:30]([OH:32])=[O:31])=[O:16])([CH3:13])([CH3:15])[CH3:14] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=CC=C1NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
36.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at −78° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwise added at that temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gradually heated up to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This was stirred at that temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.74 g | |
| YIELD: PERCENTYIELD | 70.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
